1-Octanaminium, N-ethyl-N,N-dioctyl-
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Overview
Description
1-Octanaminium, N-ethyl-N,N-dioctyl- is a quaternary ammonium compound with the molecular formula C26H56N. It is commonly used in various industrial applications due to its surfactant properties. This compound is known for its ability to reduce surface tension, making it useful in formulations requiring emulsification, dispersion, and wetting.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Octanaminium, N-ethyl-N,N-dioctyl- typically involves the quaternization of tertiary amines. One common method is the reaction of N,N-dioctylamine with ethyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetone, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or distillation to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of 1-Octanaminium, N-ethyl-N,N-dioctyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is often produced in batch processes, and the final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
1-Octanaminium, N-ethyl-N,N-dioctyl- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.
Oxidation and Reduction: While the compound itself is relatively stable, it can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides, hydroxides, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with chloride ions would yield the corresponding chloride salt of the compound .
Scientific Research Applications
1-Octanaminium, N-ethyl-N,N-dioctyl- has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery.
Mechanism of Action
The mechanism of action of 1-Octanaminium, N-ethyl-N,N-dioctyl- is primarily based on its surfactant properties. The compound reduces surface tension by aligning at the interface of different phases, such as oil and water. This alignment disrupts the cohesive forces between molecules, leading to emulsification or dispersion. In biological systems, the compound can interact with lipid membranes, enhancing the permeability and facilitating the delivery of active agents .
Comparison with Similar Compounds
Similar Compounds
1-Octanaminium, N,N-dimethyl-N-octyl-, chloride: This compound has similar surfactant properties but differs in its molecular structure, having two methyl groups instead of an ethyl group.
N-Methyldioctylamine: Another related compound with similar applications but different reactivity due to the presence of a methyl group instead of an ethyl group.
Uniqueness
1-Octanaminium, N-ethyl-N,N-dioctyl- is unique due to its specific molecular structure, which imparts distinct physicochemical properties. The presence of the ethyl group enhances its solubility and reactivity compared to similar compounds with methyl groups. This makes it particularly useful in applications requiring high efficiency and performance .
Properties
CAS No. |
45295-34-9 |
---|---|
Molecular Formula |
C26H56N+ |
Molecular Weight |
382.7 g/mol |
IUPAC Name |
ethyl(trioctyl)azanium |
InChI |
InChI=1S/C26H56N/c1-5-9-12-15-18-21-24-27(8-4,25-22-19-16-13-10-6-2)26-23-20-17-14-11-7-3/h5-26H2,1-4H3/q+1 |
InChI Key |
FBWKUAUBADFSOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[N+](CC)(CCCCCCCC)CCCCCCCC |
Origin of Product |
United States |
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